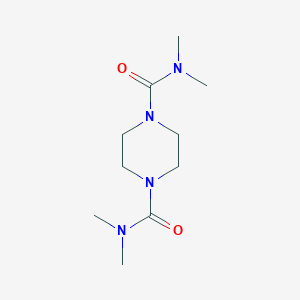
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide (TMD) is a chemical compound that has been widely used in scientific research. It is a cyclic amide that is structurally similar to piperazine, a common organic compound. TMD has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide and its derivatives have been synthesized for various applications in materials science. For instance, derivatives have been utilized in the synthesis of tetracarboxamide-tetra(1,4-dithiin) porphyrazine, demonstrating potential for use in simulated sunlight conditions for the degradation of organic dyes like methyl orange and RhB (Quan, Rong, & Ke-jian, 2015).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, N-methylpiperazine fragments, which are structurally related to 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide, have been incorporated into new carboxylic acid amides. These amides have been explored for their potential in drug development, highlighting the versatility of piperazine derivatives in synthesizing compounds with biological activity (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Catalysis and Chemical Reactions
The compound and its related derivatives have found use in catalysis and as intermediates in chemical reactions. For example, 1-amino-4-methylpiperazine, a compound related to 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide, has been utilized as an intermediate in the synthesis of medicinal drugs, showcasing the importance of piperazine derivatives in pharmaceutical synthesis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Imaging and Diagnostic Agents
Piperazine derivatives have also been explored as potential agents in medical imaging and diagnostics. For instance, a specific derivative was synthesized as a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, underscoring the role of these compounds in the development of diagnostic tools (Wang et al., 2018).
Polymer Science
In polymer science, poly(amido-amine)s containing piperazine units have been studied for their endosomolytic properties, which correlate with their physicochemical and biological properties. Such studies are crucial for the development of polymers with potential biomedical applications (Ferruti et al., 2000).
Eigenschaften
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-11(2)9(15)13-5-7-14(8-6-13)10(16)12(3)4/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHALCWAYMQEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide | |
Q & A
Q1: What is the significance of the structural modification in N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide compared to its parent piperazine in terms of larvicidal activity?
A1: While the research primarily focuses on the larvicidal activity of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide, it directly compares its efficacy to its parent compound, piperazine []. This comparison highlights the impact of the 1,4-dicarboxamide substitution on the molecule's ability to effectively target and disrupt the development of mosquito larvae. The study found that the addition of the 1,4-dicarboxamide group significantly enhances the larvicidal activity compared to the parent piperazine molecule [].
Q2: What are the observed effects of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide on the histological structure of mosquito larvae?
A2: The research observed significant damage to the histological structure of the midgut in third instar larvae of Aedes caspius and Culex pipiens exposed to N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide []. The observed damage included cell destruction, vacuolization of epithelial cells, and cell dispersal within the midgut []. These findings suggest that the compound disrupts the normal cellular structure and function of the mosquito larvae's digestive system, ultimately leading to their death.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

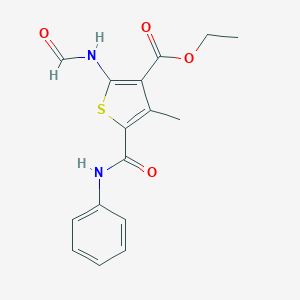
![Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B421587.png)
![3-amino-5-nitro-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421591.png)
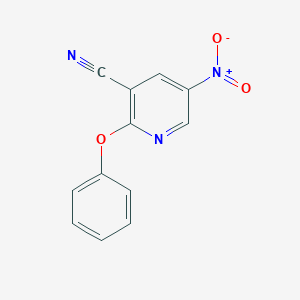
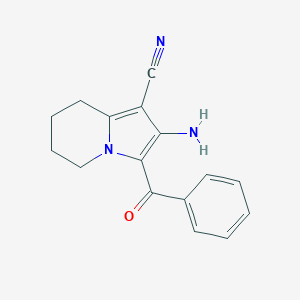
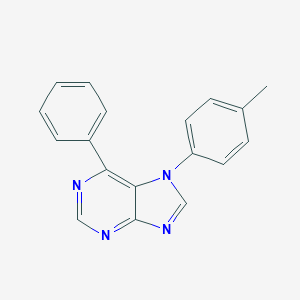
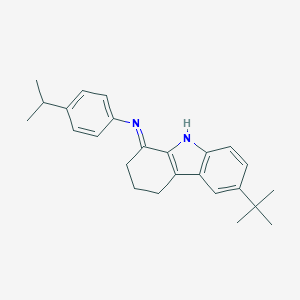
![1,7-Diphenyl-2-methyl-3-cyano-5,6-trimethylenepyrrolo[3,2-b]pyridine](/img/structure/B421602.png)
![8-cyclohexyl-3-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421603.png)
![2-[(2-chlorophenyl)methylthio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B421606.png)
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B421609.png)
![ethyl 2-{[(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421612.png)
![Ethyl 2-[[2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B421613.png)
![[5,7-Diamino-11-(dimethylamino)-3-phenyl-16-thia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),4,7,10,12,14-heptaen-4-yl]-phenylmethanone](/img/structure/B421615.png)